molecular formula C8H11N3O3S B1316894 [(5-Isobutyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid CAS No. 83244-85-3

[(5-Isobutyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid

Cat. No.: B1316894
CAS No.: 83244-85-3
M. Wt: 229.26 g/mol
InChI Key: ZLESBFCTCSUMSO-UHFFFAOYSA-N
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Description

(5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is a chemical compound with the molecular formula C₈H₁₁N₃O₃S and a molecular weight of 230.27 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole with oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

(5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid include other thiadiazole derivatives, such as:

Uniqueness

What sets (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid apart from similar compounds is its unique isobutyl group, which may confer specific chemical and biological properties not found in other thiadiazole derivatives .

Properties

IUPAC Name

2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-4(2)3-5-10-11-8(15-5)9-6(12)7(13)14/h4H,3H2,1-2H3,(H,13,14)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLESBFCTCSUMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159150
Record name 2-[[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83244-85-3
Record name 2-[[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83244-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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